molecular formula C28H41ClN6O B2484027 UNC2025 hydrochloride CAS No. 2070015-17-5

UNC2025 hydrochloride

Katalognummer B2484027
CAS-Nummer: 2070015-17-5
Molekulargewicht: 513.13
InChI-Schlüssel: NYHAEAZNSGIAPV-FBGQUBCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNC2025 hydrochloride (UNC2025 HCl) is a novel, small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase that has been developed for use in laboratory experiments. The compound was first identified in a screening library of compounds and has since been studied for its potential therapeutic applications in a variety of conditions, including cancer, diabetes, and neurological disorders. The compound has also been studied for its potential use in laboratory experiments as a tool for studying the mTOR pathway.

Wissenschaftliche Forschungsanwendungen

1. Dual Inhibitor of Mer and FLT3 UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FLT3 . It has IC50 values of 0.74 nM and 0.8 nM for Mer and FLT3 respectively . This makes it a valuable tool in studying the roles of these kinases in various biological processes.

Inhibition of Prosurvival Signaling

UNC2025 has been shown to potently inhibit prosurvival signaling in MERTK-expressing acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML) . This suggests its potential use in the treatment of these types of leukemia.

Induction of Apoptosis

In addition to inhibiting prosurvival signaling, UNC2025 also induces apoptosis in MERTK-expressing ALL and AML cell lines and patient samples . This further supports its potential therapeutic use in leukemia treatment.

4. Reduction of Proliferation and Colony Formation UNC2025 reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . This could be particularly useful in slowing the progression of these diseases.

Therapeutic Effects in Xenograft Models

UNC2025 has shown significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival . This suggests its potential effectiveness in a clinical setting.

Increased Sensitivity to Methotrexate

UNC2025 has been found to increase sensitivity to methotrexate in vivo . This suggests that addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction.

7. Inhibition of Axl and Tyro3 Phosphorylation UNC2025 also inhibits the phosphorylation of Axl and Tyro3, although at higher concentrations (IC50 values of 122 nM and 301 nM respectively) . This suggests potential broader applications in the study of these kinases.

8. Potential Use in Treatment of Acute Leukemias Given its broad-spectrum activity in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, UNC2025 supports continued development of MERTK inhibitors for treatment of leukemia .

Eigenschaften

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAEAZNSGIAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.